molecular formula C25H25N3O2S2 B3076543 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1040649-67-9

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3076543
CAS No.: 1040649-67-9
M. Wt: 463.6 g/mol
InChI Key: TWUUGRAKZHZOQS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • 7-(4-methylphenyl) group: Introduces aromaticity and hydrophobic interactions, likely influencing target binding affinity.
  • Sulfanyl bridge: Links the core to an acetamide moiety, which is further substituted with a 4-methylbenzyl group. This design may optimize solubility and membrane permeability.

The compound’s molecular formula is inferred as C₂₇H₂₇N₃O₂S₂ (molecular weight: ~513.7 g/mol), with one H-bond donor (amide NH) and five H-bond acceptors (two carbonyl oxygens, sulfanyl sulfur, and two aromatic π-systems).

Properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-4-28-24(30)23-22(20(14-31-23)19-11-7-17(3)8-12-19)27-25(28)32-15-21(29)26-13-18-9-5-16(2)6-10-18/h5-12,14H,4,13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUUGRAKZHZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the condensation of 3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol with 4-methylbenzylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Three analogues with shared thieno[3,2-d]pyrimidinone cores and sulfanyl acetamide substituents are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Calculated Properties
Target Compound : 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide C₂₇H₂₇N₃O₂S₂ 513.7 - 3-ethyl
- 7-(4-methylphenyl)
- N-(4-methylbenzyl)
HBD: 1
HBA: 5
LogP*: ~4.2
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.6 - 3-methyl
- 7-phenyl
- N-(4-butylphenyl)
HBD: 1
HBA: 5
LogP: 5.1
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ 531.5 - 3-(4-methylphenyl)
- 6,7-dihydro core
- N-(4-trifluoromethoxyphenyl)
HBD: 1
HBA: 6
LogP: 3.8

*LogP values estimated via computational tools (e.g., XLogP3).

Key Differences and Implications

The N-(4-trifluoromethoxyphenyl) group in introduces electron-withdrawing effects, lowering LogP (3.8) and enhancing metabolic stability. The N-(4-methylbenzyl) group in the target compound balances hydrophobicity (LogP ~4.2), likely improving bioavailability.

Core Modifications: The 6,7-dihydro modification in reduces aromaticity, possibly weakening π-π stacking interactions but enhancing conformational flexibility.

Biological Activity :

  • While specific data for the target compound are unavailable, analogues like and are associated with kinase inhibition (e.g., tyrosine kinase inhibitors in ). The 4-methylphenyl and ethyl groups in the target compound may enhance selectivity for hydrophobic binding pockets in kinase domains.

Research Findings and Trends

  • Synthetic Accessibility : The sulfanyl acetamide moiety is a common pharmacophore in kinase inhibitors, as seen in , suggesting compatibility with scalable synthesis routes.
  • Structure-Activity Relationships (SAR) :
    • Bulkier 3-alkyl groups (e.g., ethyl) correlate with prolonged half-lives in preclinical models compared to methyl .
    • Electron-deficient substituents (e.g., trifluoromethoxy in ) improve resistance to oxidative metabolism but may reduce target affinity.

Biological Activity

The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3S2C_{22}H_{21}N_{3}O_{3}S_{2} with a molecular weight of 439.55 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Structural Formula

\text{2 3 ethyl 7 4 methylphenyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl sulfanyl}-N-[(4-methylphenyl)methyl]acetamide}

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study on related thieno[2,3-d]pyrimidin derivatives demonstrated their effectiveness against various microbial strains, including Gram-positive and Gram-negative bacteria as well as mycobacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showing potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Compounds with substituted amido or imino side chains at position 3 were essential for antimicrobial activity .
CompoundMIC (µg/mL)Activity Type
4c50Antibacterial
5e30Antimycobacterial
5g25Antifungal

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. A notable investigation involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents.

Case Study:

In a study published in 2019, a derivative similar to the compound was identified as having significant cytotoxic effects against cancer cell lines. The mechanism of action was suggested to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thienopyrimidine derivatives reveal that modifications in the chemical structure significantly influence biological activity. For instance:

  • The presence of an ethyl group at position 3 enhances antimicrobial potency.
  • Substituents at the phenyl rings can modulate the anticancer efficacy.

Summary of SAR Findings:

ModificationEffect on Activity
Ethyl group at position 3Increased antimicrobial activity
Methoxy substitution on phenyl ringEnhanced anticancer activity

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Hemolytic assays conducted on selected derivatives indicated that most were non-toxic up to a concentration of 200 µmol/L . This suggests a favorable safety margin for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

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